N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide
Description
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound characterized by a benzoxazepin core fused with a propanamide side chain modified with a trifluoromethylphenyl group.
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-25-10-11-28-17-8-7-15(12-16(17)19(25)27)24-18(26)9-4-13-2-5-14(6-3-13)20(21,22)23/h2-3,5-8,12H,4,9-11H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPGMQWEIHSHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazepine core through cyclization reactions. Subsequent steps involve the introduction of the trifluoromethylphenyl group and the propanamide moiety. Common reagents used in these reactions include trifluoromethylphenyl bromide, amines, and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are meticulously controlled to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The benzoxazepine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the benzoxazepine ring.
Scientific Research Applications
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided (CAS No. 483993-11-9, N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide) offers a structural analog for comparison. Below is a detailed analysis:
Structural Comparison
Key Differences
Core Heterocycles: The benzoxazepin core in the target compound may confer distinct conformational rigidity compared to the tetrazole ring in the evidence compound. Benzoxazepins are known for modulating central nervous system (CNS) targets, while tetrazoles are often used as bioisosteres for carboxylic acids to improve bioavailability .
Substituent Effects :
- The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism, whereas the methoxy group in the evidence compound may increase solubility but reduce metabolic stability.
Pharmacological Implications :
- The evidence compound’s tetrazole ring could interact with metal ions or polar residues in enzyme active sites, while the benzoxazepin’s carbonyl group may participate in hydrogen bonding with biological targets.
Research Findings
- The fluorine atom may enhance binding affinity to hydrophobic pockets in proteins.
Target Compound :
- The trifluoromethyl group likely improves blood-brain barrier penetration, making it a candidate for CNS disorders.
- The benzoxazepin core’s carbonyl group could mimic peptide bonds, enabling protease inhibition.
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20F3N3O2 |
| Molecular Weight | 373.38 g/mol |
| CAS Number | Not available |
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes in the body. Research indicates that it may exhibit anti-inflammatory properties and modulate immune responses.
The compound may function by interacting with the retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a crucial role in the differentiation of T-helper 17 (Th17) cells. Studies have shown that benzoxazepines can suppress IL-17 release in these cells, indicating potential therapeutic applications in autoimmune diseases .
Pharmacological Effects
- Anti-inflammatory Activity : The compound has been shown to inhibit the release of pro-inflammatory cytokines such as IL-17. This suggests its potential use in treating conditions characterized by excessive inflammation.
- Immunomodulatory Effects : By modulating T-cell responses, the compound may influence various immune pathways, potentially providing benefits in autoimmune disorders.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to establish these findings conclusively.
Study 1: IL-17 Suppression
In a study published in Nature Communications, researchers explored the effects of benzoxazepines on Th17 cells. The findings indicated that the compound effectively suppressed IL-17 production in a dose-dependent manner. This suppression was linked to the compound's ability to bind to RORγ and inhibit its transcriptional activity .
Study 2: Cytotoxicity Assessment
A cytotoxicity assay conducted on various cancer cell lines demonstrated that the compound showed significant inhibitory effects on cell viability at concentrations above 10 µM. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and what analytical techniques validate its purity and structure?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of the benzoxazepin core, introduction of the trifluoromethylphenyl group via coupling reactions (e.g., amide bond formation), and final purification via column chromatography. Key intermediates may require protection/deprotection strategies to avoid side reactions .
- Validation : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR spectroscopy verifies structural integrity. Purity is assessed via HPLC with UV detection (≥95% purity threshold) .
Q. What structural features of this compound correlate with its potential biological activity?
- Key Features :
- Benzoxazepin core : Implicated in kinase inhibition (e.g., receptor-interacting protein 1 kinase) due to planar aromaticity and hydrogen-bonding capacity .
- Trifluoromethylphenyl group : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
- Analog Comparison :
| Structural Analog | Modifications | Observed Activity |
|---|---|---|
| 5-Methyl-4-oxo-benzoxazepin | Methyl substitution | Kinase inhibition (IC ~1 µM) |
| 2-Benzyl-N-(benzoxazepin) | Benzyl group | Anticandidate activity (in vitro) |
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological targets?
- Computational Design :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways, reducing trial-and-error experimentation .
- Molecular Docking : Predict binding affinity to kinases (e.g., RIP1) by simulating interactions between the trifluoromethylphenyl group and hydrophobic binding pockets .
- Experimental Validation : Combine computational predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., ) and validate target engagement .
Q. How might researchers resolve contradictions in biological activity data among structural analogs?
- Case Study : If analog A shows potent kinase inhibition while analog B is inactive:
Binding Assays : Compare values using SPR or fluorescence polarization to assess target specificity .
Enzyme Kinetics : Determine and to evaluate competitive vs. non-competitive inhibition mechanisms .
Structural Analysis : Overlay crystal structures (or docking poses) to identify steric clashes or electronic mismatches in analog B .
Q. What experimental design strategies minimize variability in pharmacokinetic (PK) studies?
- DoE (Design of Experiments) :
- Factors : Solvent polarity, temperature, and catalyst loading are optimized using response surface methodology (RSM) to maximize yield and reproducibility .
- In Vivo PK : Use a crossover study design in rodent models to control for inter-subject variability. Plasma stability assays (e.g., microsomal incubation) assess metabolic liability .
Data Contradiction Analysis
Q. How to address discrepancies in reported kinase inhibition IC values across studies?
- Root Causes :
- Assay Conditions : Differences in ATP concentration (e.g., 10 µM vs. 1 mM) artificially inflate IC .
- Protein Purity : Impure kinase preparations reduce apparent potency. Validate via SDS-PAGE and activity-based probes .
- Mitigation : Standardize protocols using guidelines from the Assay Guidance Manual (NIH) and report all experimental parameters (pH, buffer composition) .
Methodological Resources
- Kinase Assays : Use ADP-Glo™ kits (Promega) for high-throughput screening .
- Synthetic Optimization : Refer to ICReDD’s hybrid computational-experimental workflows for reaction discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
